molecular formula C8H11ClN2O2 B13586039 2-(1-cyclopropyl-1H-imidazol-5-yl)aceticacidhydrochloride

2-(1-cyclopropyl-1H-imidazol-5-yl)aceticacidhydrochloride

Cat. No.: B13586039
M. Wt: 202.64 g/mol
InChI Key: AOGVPELVISPHNP-UHFFFAOYSA-N
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Description

2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride is a chemical compound with a molecular formula of C8H11ClN2O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, and other therapeutic effects . The compound’s ability to form hydrogen bonds and coordinate with metal ions is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can enhance the compound’s binding affinity to molecular targets and improve its stability under various conditions. The cyclopropyl group also influences the compound’s reactivity, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-(3-cyclopropylimidazol-4-yl)acetic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)3-7-4-9-5-10(7)6-1-2-6;/h4-6H,1-3H2,(H,11,12);1H

InChI Key

AOGVPELVISPHNP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC=C2CC(=O)O.Cl

Origin of Product

United States

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